N-(4-(2-morpholino-2-oxoethyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(4-(2-Morpholino-2-oxoethyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted with a morpholino-oxoethylphenyl group. This structure combines a lipophilic tetrahydronaphthalene system with a polar sulfonamide moiety and a morpholine ring, which may enhance solubility and target binding affinity.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(24-11-13-28-14-12-24)15-17-5-8-20(9-6-17)23-29(26,27)21-10-7-18-3-1-2-4-19(18)16-21/h5-10,16,23H,1-4,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVDNYBGFLJDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-morpholino-2-oxoethyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. This interaction may influence various signaling pathways and biological processes.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits significant cytotoxic effects against various cancer cell lines. |
| Antimicrobial Effects | Demonstrates inhibitory activity against a range of bacterial strains. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Cytotoxicity | Shows dose-dependent cytotoxic effects on human cancer cell lines. |
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the compound's cytotoxic effects on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were determined to be below 10 µM, indicating potent antitumor properties .
- Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer cell proliferation .
-
Antimicrobial Effects :
- In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- The mechanism of action was attributed to disruption of bacterial cell membrane integrity, leading to cell lysis .
- Anti-inflammatory Properties :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: G620-0790 (N-{4-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
The closest structural analog identified is G620-0790 (), which shares the tetrahydronaphthalene-sulfonamide backbone but differs in substituent composition. A comparative analysis is summarized below:
Key Observations :
- Substituent Impact: The morpholino-oxoethyl group in the target compound likely reduces lipophilicity (logP) compared to G620-0790’s piperidinyl-pyridazine substituent, due to the morpholine ring’s oxygen atom enhancing polarity. This may improve aqueous solubility (logSw) relative to G620-0790 (logSw = -5.91) .
- Biological Implications : Sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases). The morpholine group’s electron-rich nature could enhance interactions with polar enzyme pockets, whereas G620-0790’s piperidine-pyridazine moiety may favor hydrophobic binding .
Functional Analog: Estrogen Agonist/Antagonist Derivatives
highlights 5-[4-(2-heterocyclylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalene-2-ols , which share the tetrahydronaphthalene core but lack the sulfonamide group. These compounds exhibit estrogen receptor (ER) modulation, suggesting that substituent choice (e.g., heterocycles vs. sulfonamides) critically influences biological target specificity .
Key Observations :
- Substituent-Driven Selectivity : The sulfonamide-morpholine combination in the target compound likely shifts activity away from ER modulation (as in ) toward other targets, such as kinases or proteases, due to altered hydrogen-bonding and steric profiles .
Broader Context: Platinum Complexes with Sulfonamide Moieties
describes platinum complexes (e.g., I and II ) incorporating sulfonamide ligands. While structurally distinct (metal-coordinated vs. organic), these complexes underscore the versatility of sulfonamides in medicinal chemistry, particularly in metal-based drug design. The target compound’s sulfonamide group may similarly act as a pharmacophore, albeit without metal coordination .
Research Findings and Implications
- Synthetic Strategies : The Lednicer method () for 1,2-disubstituted dihydronaphthalenes could inform the synthesis of the target compound, particularly in constructing the tetrahydronaphthalene core .
- Pharmacokinetic Optimization: The morpholino group’s balance of polarity and lipophilicity may enhance blood-brain barrier penetration compared to bulkier substituents like piperidinyl-pyridazine .
- Unanswered Questions : Direct data on the target compound’s solubility, stability, and bioactivity are lacking. Future studies should prioritize assays comparing its efficacy with G620-0790 and estrogen modulators.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
